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molecular formula C6H4ClN3 B1265687 1-Azido-4-chlorobenzene CAS No. 3296-05-7

1-Azido-4-chlorobenzene

Cat. No. B1265687
M. Wt: 153.57 g/mol
InChI Key: HZVGOEUGZJFTNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09403833B2

Procedure details

The title compound was prepared analogously to 1-(2-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (Example 1 step 2) by replacing 1-azido-2-chloro-4-methoxybenzene with 1-azido-4-chlorobenzene in (0.5 M in TBME).
Name
1-(2-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClC1C=C(OC)C=CC=1N1C(C)=C(C(N[C:19]2[C:20](=[O:32])N(C3CCCCC3)N(C)[C:23]=2[CH3:24])=O)N=N1.[N:33]([C:36]1[CH:41]=[CH:40][C:39]([Cl:42])=[CH:38][CH:37]=1)=[N+:34]=[N-:35].CC([O:47]C)(C)C>>[Cl:42][C:39]1[CH:40]=[CH:41][C:36]([N:33]2[C:23]([CH3:24])=[C:19]([C:20]([OH:32])=[O:47])[N:35]=[N:34]2)=[CH:37][CH:38]=1

Inputs

Step One
Name
1-(2-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC(=C1)OC)N1N=NC(=C1C)C(=O)NC=1C(N(N(C1C)C)C1CCCCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])C1=CC=C(C=C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)N1N=NC(=C1C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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